molecular formula C28H26N4O3S B2414486 N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 941982-85-0

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2414486
CAS No.: 941982-85-0
M. Wt: 498.6
InChI Key: KNJRQVLQWPHYEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-6-12-21(13-7-18)29-25(33)17-36-28-31-24-5-3-2-4-23(24)27(35)32(28)16-19-8-10-20(11-9-19)26(34)30-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJRQVLQWPHYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • A cyclopropyl group , which contributes to its unique pharmacological properties.
  • A quinazoline derivative , known for its role in inhibiting various kinases involved in cell cycle regulation.

This compound primarily acts as an inhibitor of CDKs, which are crucial for cell cycle progression. By selectively targeting these enzymes, the compound may help to halt the proliferation of cancer cells. Studies suggest that compounds with similar structural features have shown promise in overcoming resistance mechanisms commonly encountered in cancer therapies.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299 cell lines using the MTT assay.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Cell Cycle Arrest : The compound effectively induces cell cycle arrest, further contributing to its anticancer properties.

Mechanistic Insights

Molecular docking studies and surface plasmon resonance have been employed to elucidate the binding affinity of this compound to CDK enzymes. These studies reveal that the compound interacts with key residues within the active site of CDKs, thereby inhibiting their enzymatic activity.

Comparative Analysis with Other CDK Inhibitors

To contextualize the efficacy of this compound, a comparison with other known CDK inhibitors is provided below:

Compound Name Structure Features Biological Activity
PalbociclibCDK 4/6 inhibitorApproved for breast cancer treatment
AbemaciclibSelective CDK 4/6 inhibitorUsed in breast cancer therapy
RoniciclibNon-selective CDK inhibitorUnder investigation for various cancers
N-cyclopropyl...Cyclopropyl group; dual inhibition mechanismPotentially targets multiple pathways involved in tumorigenesis

This table illustrates that while N-cyclopropyl... shares similarities with other CDK inhibitors, its unique structural features and dual mechanism may enhance its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of N-cyclopropyl... through various experimental approaches:

  • In Vivo Efficacy : Animal models treated with N-cyclopropyl... have shown reduced tumor growth rates compared to control groups, indicating its potential effectiveness in a clinical setting.
  • Combination Therapies : Preliminary data suggest that combining N-cyclopropyl... with other chemotherapeutic agents may enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Conclusion and Future Directions

This compound represents a promising candidate for further development as an anticancer agent. Its unique structural characteristics and biological activity warrant additional research to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials.

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